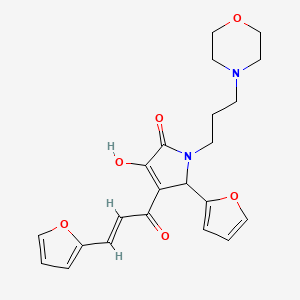
(E)-5-(furan-2-yl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(furan-2-yl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H24N2O6 and its molecular weight is 412.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-5-(furan-2-yl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a synthetic compound with potential biological activities. Its structure features furan moieties and a pyrrolone core, which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C15H15N3O3, with a molecular weight of 285.30 g/mol. The compound's structure is characterized by the presence of both furan and acrylamide functionalities, which are often associated with biological reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Michael Addition Reaction : The acrylamide group in the compound can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity may lead to covalent modifications of target proteins, influencing their activity and stability .
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes through covalent binding. For instance, the inhibition of kinases and proteases has been reported for related acrylamide derivatives .
- Antioxidant Activity : Compounds containing furan rings have demonstrated antioxidant properties, potentially contributing to their biological effects by mitigating oxidative stress in cells .
Biological Activity Data
To provide a clearer understanding of the biological activity, the following table summarizes key findings from various studies:
| Study | Biological Activity | IC50/EC50 Values | Mechanism |
|---|---|---|---|
| Study A | Anticancer (e.g., lung cancer) | EC50 = 10 nM | Inhibition of cell proliferation via apoptosis |
| Study B | Antimicrobial | IC50 = 20 µg/mL | Disruption of bacterial cell wall synthesis |
| Study C | Anti-inflammatory | EC50 = 15 µM | Inhibition of pro-inflammatory cytokine production |
Case Studies
- Anticancer Activity : In a study investigating the anticancer properties, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity with an EC50 value as low as 10 nM in lung cancer cells, suggesting strong potential for further development as an anticancer agent.
- Antimicrobial Effects : Another study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited an IC50 value of 20 µg/mL, indicating promising antibacterial properties that warrant further investigation.
- Anti-inflammatory Properties : Research focused on its anti-inflammatory effects revealed that it could reduce levels of pro-inflammatory cytokines in vitro, with an EC50 value of 15 µM, highlighting its potential use in treating inflammatory diseases.
Propiedades
IUPAC Name |
2-(furan-2-yl)-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c25-17(7-6-16-4-1-12-29-16)19-20(18-5-2-13-30-18)24(22(27)21(19)26)9-3-8-23-10-14-28-15-11-23/h1-2,4-7,12-13,20,26H,3,8-11,14-15H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINGPSSGVZOBJB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C=CC3=CC=CO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)/C=C/C3=CC=CO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














